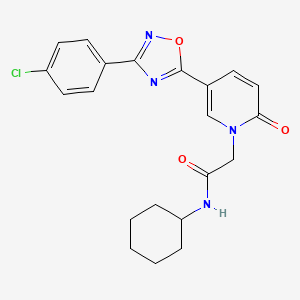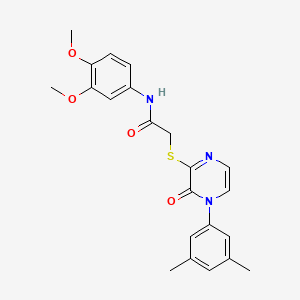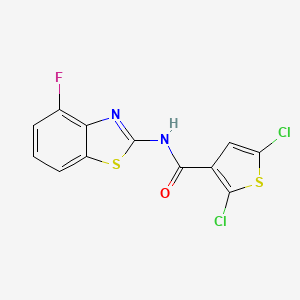
4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both chloromethyl and difluoromethyl groups in this compound makes it particularly interesting for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as difluoromethyl-1,3,4-oxadiazoles (dfmos) have been reported as potent and selective inhibitors of histone deacetylase 6 (hdac6) .
Mode of Action
Dfmos, which are structurally similar, act as mechanism-based and essentially irreversible hdac6 inhibitors . This suggests that 4-(Chloromethyl)-5-(difluoromethyl)oxazole might interact with its targets in a similar manner, leading to changes in the activity of the target proteins.
Result of Action
If it acts similarly to dfmos, it might lead to the inhibition of hdac6, potentially affecting gene expression and protein function .
Action Environment
The action of 4-(Chloromethyl)-5-(difluoromethyl)oxazole can be influenced by the reaction environment . For instance, the outcomes of reactions involving similar compounds were found to be restricted by the reaction environment . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor, which facilitates the formation of the oxazole ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield corresponding amines.
Difluoromethylation: The difluoromethyl group can participate in radical reactions, leading to the formation of various difluoromethylated products.
Common Reagents and Conditions:
Radical Initiators: Such as AIBN for difluoromethylation reactions.
Oxidizing Agents: Like mCPBA for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and difluoromethylated derivatives.
Scientific Research Applications
4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
4-(Chloromethyl)oxazole: Lacks the difluoromethyl group.
5-(Difluoromethyl)oxazole: Lacks the chloromethyl group.
4-(Bromomethyl)-5-(difluoromethyl)oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWMMMOVJGEOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)




